molecular formula C₁₀H₄F₁₇KO₄S B1147212 Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt CAS No. 1262446-13-8

Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt

Cat. No.: B1147212
CAS No.: 1262446-13-8
M. Wt: 582.27
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt typically involves the reaction of 2-(perfluorooctyl)ethanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and ensure high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain product quality and consistency. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt involves its interaction with molecular targets through its hydrophobic and lipophobic properties. These interactions can affect the stability and function of proteins and other biomolecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt is unique due to its combination of perfluorooctyl and sulfate groups, which provide distinct chemical and physical properties. This makes it particularly useful in applications requiring both hydrophobic and ionic characteristics .

Properties

IUPAC Name

potassium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F17O4S.K/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27;/h1-2H2,(H,28,29,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPBVWATOIWJSM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F17KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858140
Record name Potassium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262446-13-8
Record name Potassium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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